molecular formula C13H17NO2 B11887223 6-Ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline

6-Ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline

Cat. No.: B11887223
M. Wt: 219.28 g/mol
InChI Key: ZYAQPWZMOVNFDF-UHFFFAOYSA-N
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Description

6-Ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of ethoxy and methoxy groups attached to the isoquinoline ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of O-ethylated eugenol with cyanoacetic acid amides . The reaction conditions often include the use of phase-transfer catalysis with 18-crown-6/KOH to alkylate the phenolic hydroxyl group in eugenol, followed by cyclization with nitriles.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anthelmintic activity is attributed to its ability to interfere with the nervous system of parasitic worms, leading to paralysis and death . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C13H17NO2/c1-4-16-13-7-10-5-6-14-9(2)11(10)8-12(13)15-3/h7-8H,4-6H2,1-3H3

InChI Key

ZYAQPWZMOVNFDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=NCCC2=C1)C)OC

Origin of Product

United States

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